

Amino-PEG7-t-butyl ester chemical formula and molecular weight

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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

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In-Depth Technical Guide: Amino-PEG7-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG7-t-butyl ester**, a heterobifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Chemical Properties

Amino-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative containing a terminal primary amine and a t-butyl protected carboxylic acid. This structure allows for sequential conjugation to two different molecules of interest.



Property	Data
Chemical Formula	C21H43NO9
Molecular Weight	453.57 g/mol [1] (also cited as 453.56 g/mol [2] [3])
Appearance	Colorless viscous liquid[2][3]
Purity	Typically >96%[1]
Synonyms	H ₂ N-PEG ₇ -CH ₂ CH ₂ CO ₂ tBu[2]

Application in PROTAC Synthesis

Amino-PEG7-t-butyl ester is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in Amino-PEG7-t-butyl ester provides solubility and optimizes the spatial orientation between the target protein and the E3 ligase.

The primary amine of the linker can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the t-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to a ligand for the target protein of interest.

Experimental Protocols

While specific protocols for **Amino-PEG7-t-butyl ester** are proprietary to individual research labs and manufacturers, the following represents a general methodology for its use in the synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to Amino-PEG7-t-butyl ester

This step involves the formation of an amide bond between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand.

- Materials:
 - E3 ligase ligand with a carboxylic acid functionality



- o Amino-PEG7-t-butyl ester
- Coupling agents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Procedure:
 - 1. Dissolve the E3 ligase ligand in the anhydrous solvent.
 - 2. Add the coupling agents and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - 3. Add **Amino-PEG7-t-butyl ester** to the reaction mixture.
 - 4. Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
 - 5. Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: Deprotection of the t-butyl Ester

The t-butyl protecting group is removed to expose the carboxylic acid for the next coupling step.

- Materials:
 - E3 ligase ligand-PEG7-t-butyl ester conjugate
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
- Procedure:
 - 1. Dissolve the conjugate in DCM.



- 2. Add TFA to the solution and stir at room temperature for 1-4 hours.
- 3. Monitor the reaction by TLC or LC-MS.
- 4. Once the reaction is complete, remove the solvent and TFA under reduced pressure.

Step 3: Coupling of Target Protein Ligand

The final step is to couple the target protein ligand to the deprotected linker.

- Materials:
 - E3 ligase ligand-PEG7-COOH
 - Target protein ligand with a primary or secondary amine
 - Coupling agents (e.g., HATU, HOBt)
 - Base (e.g., DIPEA)
 - Anhydrous solvent (e.g., DMF)
- Procedure:
 - 1. Follow a similar procedure as in Step 1 to activate the carboxylic acid of the linker.
 - 2. Add the target protein ligand to the reaction mixture.
 - 3. Monitor the reaction and purify the final PROTAC molecule upon completion.

Visualizing the PROTAC Workflow

The following diagram illustrates the general workflow of PROTAC synthesis utilizing a heterobifunctional linker like **Amino-PEG7-t-butyl ester**.



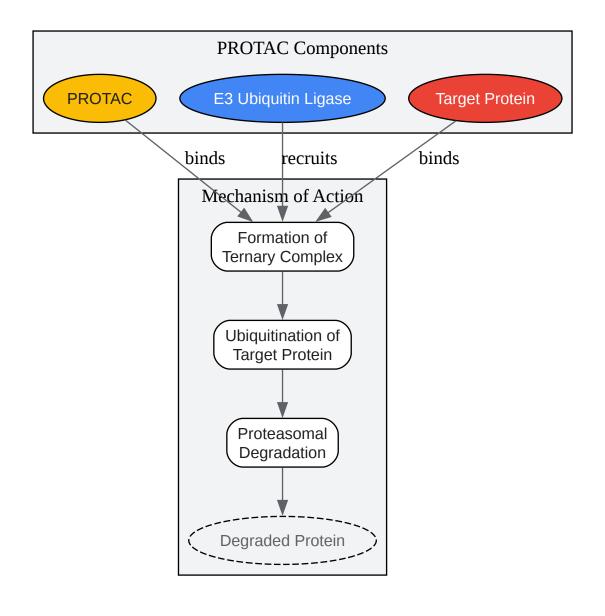


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Caption: PROTAC Synthesis Workflow using Amino-PEG7-t-butyl ester.

The following diagram illustrates the mechanism of action of the synthesized PROTAC.





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Caption: Mechanism of Action of a PROTAC molecule.

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